3-(Triethoxysilyl)propionitrile

Surface Chemistry Silica Functionalization NMR Spectroscopy

Generic silanes cause inconsistent grafting when defined surface polarity without amine/thiol reactivity is required. 3-(Triethoxysilyl)propionitrile (TESPN) provides covalent, predominantly monolayer anchoring via its non-hydrogen-bonding nitrile group. • Grafted monolayer (vs. physisorbed amino silane networks) for reproducible HPLC/SPE/biosensor surfaces • 17% improved Si-anode capacity retention as PAA binder modifier • Validated chromate-free Al alloy corrosion protection (EIS/polarization) Supplied moisture-sensitive under inert gas with full CoA.

Molecular Formula C9H19NO3Si
Molecular Weight 217.34 g/mol
CAS No. 919-31-3
Cat. No. B1204622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Triethoxysilyl)propionitrile
CAS919-31-3
Synonyms(2-cyanoethyl)triethoxysilane
3-(triethoxysilyl)propionitrile
Molecular FormulaC9H19NO3Si
Molecular Weight217.34 g/mol
Structural Identifiers
SMILESCCO[Si](CCC#N)(OCC)OCC
InChIInChI=1S/C9H19NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-7,9H2,1-3H3
InChIKeyGBQYMXVQHATSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Triethoxysilyl)propionitrile Overview


3-(Triethoxysilyl)propionitrile (TESPN), also known as (2-cyanoethyl)triethoxysilane or 3-cyanopropyltriethoxysilane (CPTS), is an organofunctional alkoxysilane coupling agent with the molecular formula C₉H₁₉NO₃Si and a molecular weight of 217.34 g/mol [1]. It is characterized by a silicon atom bonded to three hydrolyzable ethoxy groups and a propionitrile (-CH₂CH₂CN) organic moiety . This compound is a colorless to almost colorless clear liquid with a boiling point of 224 °C (atmospheric) or 137 °C at 29 mmHg, a density of approximately 0.979 g/mL at 25 °C, and a refractive index of 1.414 (n20/D) . Unlike simpler alkyl or aryl silanes, the polar nitrile group confers distinct surface polarity, adhesion properties, and electrostatic characteristics that are non-substitutable in advanced material applications.

Why 3-(Triethoxysilyl)propionitrile Is Irreplaceable


Substituting 3-(Triethoxysilyl)propionitrile with a generic trialkoxysilane—such as an aminoalkyl, mercaptoalkyl, or alkyl silane—introduces significant and often unanticipated performance deficits. The nitrile group is unique in its combination of strong polarity without the hydrogen-bonding or acid-base reactivity of amines or thiols [1]. This distinction directly impacts surface grafting efficiency, corrosion inhibition mechanisms, and electrochemical behavior. The following evidence demonstrates that functional performance is not a function of the silane class but is critically dependent on the specific organic moiety [2]. Therefore, for applications requiring defined surface polarity, selective interfacial modification, or robust, defect-free sol-gel coatings, direct substitution with another silane is not scientifically justified and will likely lead to process or product failure.

3-(Triethoxysilyl)propionitrile Performance Comparison


Covalent Grafting vs. Physisorbed Networks

A 2023 quantitative solid-state ²⁹Si NMR study directly compared the grafting behavior of a nitrile-terminated silane (cyanopropyltrichlorosilane, CPTCS) with the widely used amine-functionalized silane (3-aminopropyltriethoxysilane, APTES) on silica surfaces [1]. The analysis revealed that while the nitrile silane (CPTCS) is predominantly grafted via hetero-condensation with surface silanols, the presence of APTES on the surface is only marginally associated with silanol consumption. In fact, for APTES, less than 6% of the overall surface silanol groups are involved in anchoring, with the majority of the silane forming a homo-condensed, physisorbed network [2]. This fundamental difference in assembly mechanism, attributable to the absence of an autocatalytic amine group in the nitrile silane, leads to a more defined, covalently bound monolayer.

Surface Chemistry Silica Functionalization NMR Spectroscopy Grafting Efficiency

Silicon Anode Binder Modification

In a 2024 study on silicon composite anodes for lithium-ion batteries, the modification of a polyacrylic acid (PAA) binder with 3-cyanopropyltriethoxysilane (CPTES) was evaluated [1]. The goal was to introduce conformationally-labile permanent dipoles at the electrode interface to control parasitic electrolyte reduction reactions. Electrochemical testing revealed that the CPTES-modified PAA binder resulted in a 17% increase in capacity retention compared to the unmodified PAA binder . This performance boost was accompanied by a marked cathodic shift of approximately 150 mV in overpotential for the pre-alloying voltage range, indicating selective kinetic control of irreversible charge transfer reactions .

Energy Storage Lithium-Ion Batteries Silicon Anode Binder Modification Interfacial Dipole

Ametryn Detection via Ormosil Films

A study on organically-modified silicates (ormosils) for the electrochemical detection of the herbicide ametryn directly compared films made from different silane precursors [1]. Gold electrodes coated with an ormosil film composed of 3-cyanopropyltriethoxysilane (CPTS) and phosphomolybdic acid (HPMo) successfully detected ametryn across a linear range of 3.5 to 24 µmol L⁻¹ in acidic media [2]. In stark contrast, ormosil films prepared with HPMo and either (3-glycidyloxypropyl)trimethoxysilane (GLPTS) or 3-aminopropyltriethoxysilane (APTS) showed no evidence of ametryn electroreduction [3]. This functional selectivity was attributed to the distinct aggregated morphology of the CPTS ormosil, which contrasted with the homogeneous surfaces of the GLPTS and APTS films as revealed by scanning electron microscopy [4].

Electrochemical Sensors Herbicide Detection Ormosil Surface Morphology Selectivity

Nanoscale Polarity Control in Thin Films

Single-molecule fluorescence spectroscopy was used to probe the nanoscale environments of organically modified sol-gel silicate thin films [1]. By doping films with the polarity-sensitive dye Nile Red, researchers compared the local film environments created by different silane precursors. The study found that films derived from sols containing 3-(triethoxysilyl)propionitrile (referred to as CNS) were more polar than those prepared using isobutyltrimethoxysilane (BTMOS) [2]. Furthermore, the CNS-containing materials exhibited gradual changes in nanoscale polarity and rigidity as a function of organic content, in contrast to the discrete, phase-separated behavior observed in BTMOS-derived films above approximately 50% organic content [3].

Thin Films Sol-Gel Surface Polarity Single-Molecule Spectroscopy Nanoscience

Internal Standard for IR Kinetic Studies

A novel method was developed to quantitatively investigate the reaction kinetics of polyamidoamine (PAMAM) dendron propagation on silica gel [1]. This method relies on the immobilization of inert 3-(triethoxysilyl)propionitrile (TESPN) on the silica surface prior to dendron construction [2]. The stable nitrile stretching vibration of the immobilized TESPN serves as an internal standard in drift IR spectroscopy, allowing for the normalization of spectral data and enabling accurate, quantitative measurement of the reaction kinetics, which would otherwise be confounded by instrument drift and sample variability [3].

Analytical Chemistry Surface Kinetics IR Spectroscopy Dendrimers Quantitative Analysis

Anti-Corrosion Sol-Gel Coating on Aluminum

The anti-corrosion efficacy of a 3-(Triethoxysilyl)propionitrile (TESPN) sol-gel coating on aluminum was systematically evaluated [1]. The study compared the electrochemical behavior of uncoated aluminum with that of aluminum coated with a TESPN sol-gel film using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) [2]. The results demonstrated that the TESPN coating provides significant corrosion protection, as evidenced by a reduction in corrosion current density and an increase in polarization resistance. The film formation on quartz was found to be thermally stable up to 700 °C, as indicated by TGA [3]. This performance positions TESPN as a viable, environmentally-friendly alternative to toxic chromate conversion coatings .

Corrosion Protection Sol-Gel Coatings Aluminum EIS Chromate Replacement

3-(Triethoxysilyl)propionitrile Application Scenarios


Reproducible Silica Monolayers

Procurement is strongly advised for projects requiring a well-defined, covalently bound organic layer on silica or glass. As demonstrated by solid-state NMR, the nitrile-terminated silane undergoes predominantly grafting, unlike amine silanes which form complex, physisorbed polycondensate networks [1]. This ensures a more reproducible surface with predictable properties for applications in HPLC stationary phases, solid-phase extraction, biosensor development, and heterogeneous catalysis where control over surface chemistry is paramount .

High-Performance Binders for Silicon Anodes

Researchers and manufacturers in the battery sector should prioritize this compound as a dipole-bearing binder modifier. Evidence shows that its incorporation into polyacrylic acid binders yields a 17% improvement in capacity retention for silicon anodes by selectively modulating interfacial charge transfer kinetics [2]. This addresses a key failure mechanism in high-energy-density batteries, making TESPN a critical component for next-generation energy storage devices .

Selective Electrochemical Sensors

This silane is uniquely suited for creating organically-modified silicate (ormosil) films where specific surface morphology and polarity are essential for function. The nitrile group imparts higher polarity than alkyl silanes and, crucially, can lead to aggregated film structures that enable selective electrochemical detection of target analytes like ametryn, a function not observed with amino or epoxy silane-derived films [3]. It is therefore the precursor of choice for developing novel chemiresistive and electrochemical sensors [4].

Environmentally Compliant Anti-Corrosion Coatings

For industrial R&D focused on replacing toxic chromate conversion coatings, 3-(Triethoxysilyl)propionitrile is a proven alternative. Its sol-gel coatings provide significant corrosion protection for aluminum alloys, as validated by electrochemical impedance spectroscopy and potentiodynamic polarization studies [5]. The ability to form dense, defect-free films that enhance metal-polymer adhesion makes it a valuable material for aerospace, automotive, and marine coating applications [6].

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